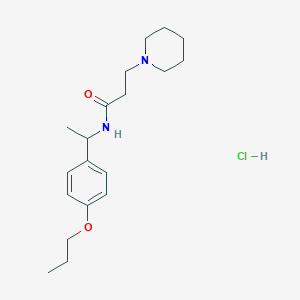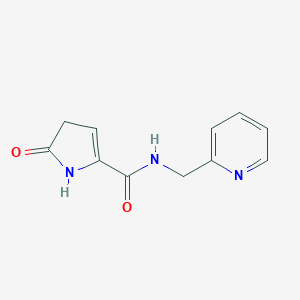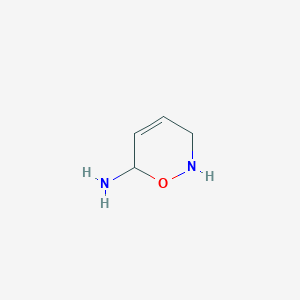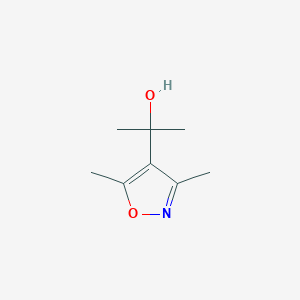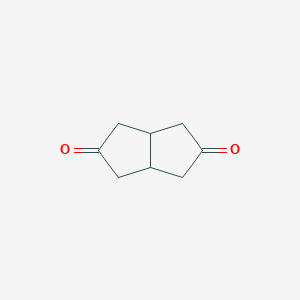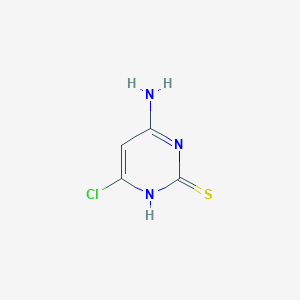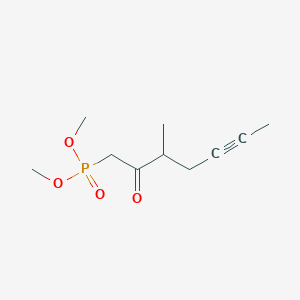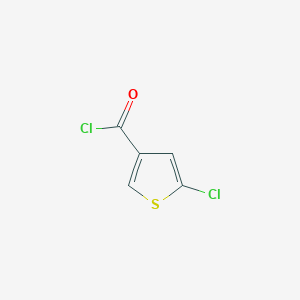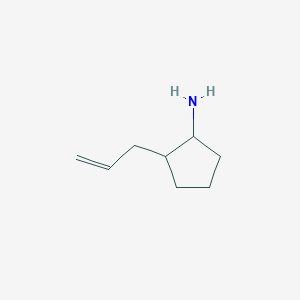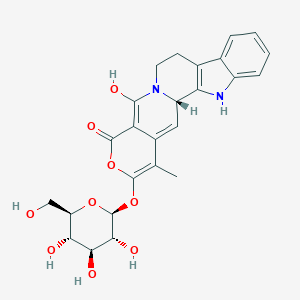
Nauclecosidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nauclecosidine is a natural alkaloid that is found in various plant species, including Nauclea pobeguinii and Uncaria tomentosa. It has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of Nauclecosidine is not fully understood. However, it has been suggested that Nauclecosidine exerts its therapeutic effects by modulating various signaling pathways. For example, Nauclecosidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Nauclecosidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to induce the expression of genes involved in the induction of apoptosis. Additionally, Nauclecosidine has been shown to inhibit the replication of viruses such as HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nauclecosidine in lab experiments is its potential therapeutic properties. Nauclecosidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, which make it a promising candidate for the development of new drugs. However, one limitation of using Nauclecosidine in lab experiments is its availability. Nauclecosidine is a natural alkaloid that is found in limited plant sources, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of Nauclecosidine. One direction is the development of new drugs based on the therapeutic properties of Nauclecosidine. Another direction is the study of the mechanism of action of Nauclecosidine, which will help in the development of more effective drugs. Additionally, the study of Nauclecosidine can be extended to other plant species to identify new sources of this alkaloid.
Métodos De Síntesis
Nauclecosidine can be synthesized by the extraction of alkaloids from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to obtain the alkaloid-rich fraction. The fraction is then purified using chromatographic techniques such as HPLC or TLC. The purified Nauclecosidine can be characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
Nauclecosidine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Nauclecosidine has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Nauclecosidine has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and influenza.
Propiedades
Número CAS |
121880-13-5 |
|---|---|
Nombre del producto |
Nauclecosidine |
Fórmula molecular |
C25H26N2O9 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(1S)-14-hydroxy-19-methyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18,20-heptaen-16-one |
InChI |
InChI=1S/C25H26N2O9/c1-10-13-8-15-18-12(11-4-2-3-5-14(11)26-18)6-7-27(15)22(32)17(13)23(33)35-24(10)36-25-21(31)20(30)19(29)16(9-28)34-25/h2-5,8,15-16,19-21,25-26,28-32H,6-7,9H2,1H3/t15-,16+,19+,20-,21+,25-/m0/s1 |
Clave InChI |
RFCSEFDMNDMFCO-OUCBCNBBSA-N |
SMILES isomérico |
CC1=C(OC(=O)C2=C(N3CCC4=C([C@@H]3C=C12)NC5=CC=CC=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canónico |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
Otros números CAS |
121880-13-5 |
Sinónimos |
nauclecosidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
